molecular formula C30H56O15 B610214 Propargyl-PEG13-acid CAS No. 1421676-62-1

Propargyl-PEG13-acid

Cat. No. B610214
CAS RN: 1421676-62-1
M. Wt: 656.76
InChI Key: ZFFDQVFGKMOUSS-UHFFFAOYSA-N
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Description

Propargyl-PEG13-acid is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Propargyl-PEG13-acid is synthesized from PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl . The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG13-acid is C30H56O15 . Its molecular weight is 656.8 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .


Chemical Reactions Analysis

Propargyl-PEG13-acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of click chemistry .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG13-acid is 656.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 15 . The rotatable bond count is 40 . The topological polar surface area is 157 Ų .

Scientific Research Applications

Synthetic Intermediates and Building Blocks

Propargyl-PEG13-acid, like other propargyl derivatives, can be used as synthetic intermediates and building blocks . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Bioconjugation

Propargyl-PEG13-acid can be used for bioconjugation . Bioconjugation is the process of chemically linking two different molecules, usually a protein and a label that allows detection or purification of the protein. The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis of Small Molecules

Propargyl-PEG13-acid can be used as a building block for the synthesis of small molecules . Small molecules are low molecular weight organic compounds that affect a biological process, with a size on the order of 1 nm. Most drugs are small molecules.

Conjugates of Small Molecules and/or Biomolecules

Propargyl-PEG13-acid can be used in the synthesis of conjugates of small molecules and/or biomolecules . These conjugates can be used in various fields such as drug delivery, imaging, and diagnostics.

Tool Compounds for Chemical Biology and Medicinal Chemistry

Propargyl-PEG13-acid can be used to synthesize other tool compounds for chemical biology and medicinal chemistry that require ligation . These tool compounds can be used to study biological systems.

Synthesis of PROTACs

Propargyl-PEG13-acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Future Directions

Propargyl-PEG13-acid is a promising material in biomedical applications such as the synthesis of PROTACs . Its use in click chemistry opens up new synthetic pathways for further elaboration . The introduction of the propargyl group into small-molecule building blocks has witnessed remarkable progress in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFDQVFGKMOUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG13-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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